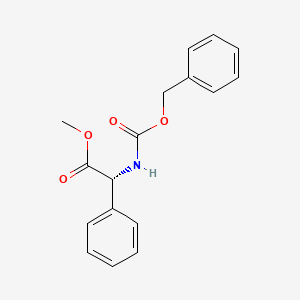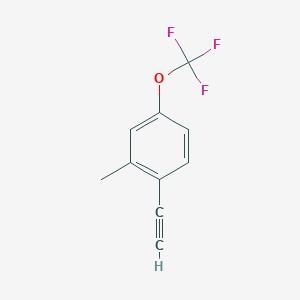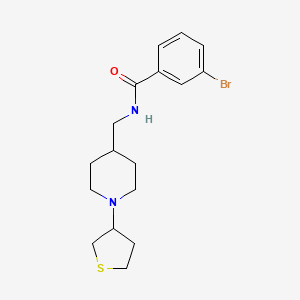
3-溴-N-((1-(四氢噻吩-3-基)哌啶-4-基)甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a bromine atom attached to a benzamide structure, which is further connected to a piperidine ring substituted with a tetrahydrothiophene moiety.
科学研究应用
3-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the reduction of a pyridine derivative or the cyclization of an appropriate linear precursor.
Introduction of the Tetrahydrothiophene Moiety: The tetrahydrothiophene group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the tetrahydrothiophene moiety.
Bromination of the Benzamide: The benzamide structure is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Coupling Reaction: The final step involves coupling the brominated benzamide with the piperidine intermediate through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and stringent quality control measures.
化学反应分析
Types of Reactions
3-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted benzamide derivatives.
Oxidation and Reduction Reactions: The tetrahydrothiophene moiety can be oxidized to a sulfone or reduced to a thiol, altering the compound’s properties.
Amide Bond Formation and Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent parts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used under conditions like reflux in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substituted Benzamides: Depending on the nucleophile used, various substituted benzamides can be formed.
Sulfones and Thiols: Oxidation and reduction of the tetrahydrothiophene moiety yield sulfones and thiols, respectively.
Hydrolyzed Products: Hydrolysis yields the corresponding carboxylic acid and amine derivatives.
作用机制
The mechanism of action of 3-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydrothiophene moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
3-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide: Unique due to its specific substitution pattern and combination of functional groups.
N-(piperidin-4-yl)methyl)benzamide: Lacks the bromine and tetrahydrothiophene moieties, resulting in different chemical and biological properties.
3-bromo-N-(piperidin-4-yl)methyl)benzamide: Similar but without the tetrahydrothiophene moiety, affecting its reactivity and applications.
Uniqueness
The presence of both the bromine atom and the tetrahydrothiophene moiety in 3-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-bromo-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2OS/c18-15-3-1-2-14(10-15)17(21)19-11-13-4-7-20(8-5-13)16-6-9-22-12-16/h1-3,10,13,16H,4-9,11-12H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVJCIVLZPTKDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C3CCSC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386062.png)

![3-[(4-Propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride](/img/structure/B2386064.png)
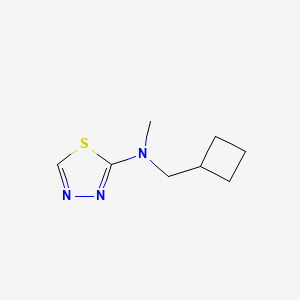
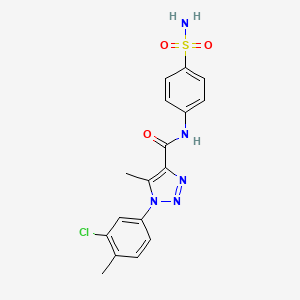
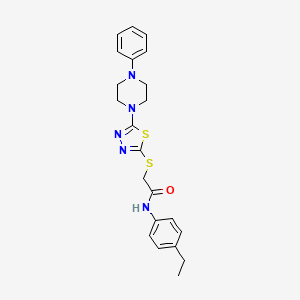
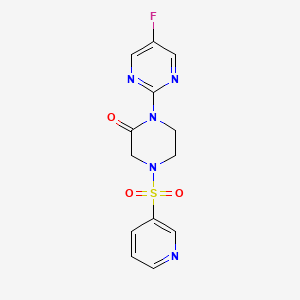
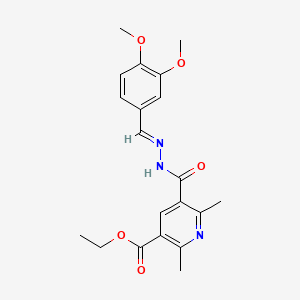

![{1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol](/img/structure/B2386081.png)
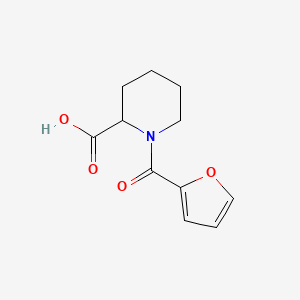
![1-(6-Bromobenzo[d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2386083.png)
